Torilolone

Vue d'ensemble

Description

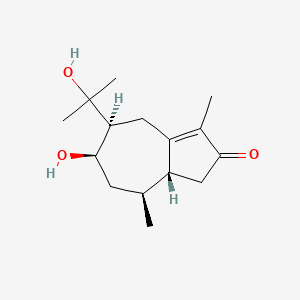

Torilolone is a natural compound isolated from the roots of Schizandra chinensis. It is a guaiane-type sesquiterpene with a molecular formula of C15H24O3 and a molecular weight of 252.35 g/mol . This compound has been shown to possess hepatoprotective and antioxidant activities, making it a subject of interest in various scientific fields .

Applications De Recherche Scientifique

Torilolone has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and properties of guaiane-type sesquiterpenes.

Biology: this compound’s antioxidant and hepatoprotective activities make it a valuable compound for studying cellular protection mechanisms.

Medicine: Research has shown that this compound inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of prostaglandins.

Mécanisme D'action

Target of Action

Torilolone is a compound derived from the fruit of the plant Torilis japonica It’s known that this compound has hepatoprotective effects , suggesting it may interact with liver cells or enzymes involved in liver function

Mode of Action

It’s known that this compound possesses various potent bioactivities It’s likely that this compound interacts with its targets to exert these effects

Biochemical Pathways

Given its hepatoprotective effects , it’s likely that this compound affects pathways related to liver function and health

Result of Action

This compound has been shown to have hepatoprotective effects . This suggests that the molecular and cellular effects of this compound’s action may involve the protection of liver cells from damage.

Analyse Biochimique

Biochemical Properties

Torilolone plays a significant role in biochemical reactions. It inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of prostaglandins . This compound also significantly inhibits the activity of p53, a protein that has been implicated in tumorigenesis .

Cellular Effects

This compound influences cell function by inhibiting the growth of cancer cells and exhibiting anti-inflammatory effects . It also significantly inhibits the activity of p53, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the production of prostaglandins and the activity of p53 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to inhibit drug-induced liver injury in rats, which may be due to its antioxidant activity

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Torilolone is primarily isolated from natural sources, specifically the roots of Schizandra chinensis. The extraction process involves the use of organic solvents to separate the compound from the plant material. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced for research purposes through the extraction and purification process described above .

Analyse Des Réactions Chimiques

Types of Reactions: Torilolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and nucleophiles, can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Comparaison Avec Des Composés Similaires

Schizandrin: A compound also isolated from Schizandra chinensis, known for its antioxidant and hepatoprotective properties.

Uniqueness of Torilolone: this compound is unique due to its specific combination of biological activities, including its potent inhibition of p53 activity, which is not commonly observed in other similar compounds . This makes this compound a promising candidate for further research in cancer therapy and liver protection.

Propriétés

IUPAC Name |

(5S,6R,8S,8aR)-6-hydroxy-5-(2-hydroxypropan-2-yl)-3,8-dimethyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-8-5-14(17)12(15(3,4)18)6-11-9(2)13(16)7-10(8)11/h8,10,12,14,17-18H,5-7H2,1-4H3/t8-,10+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDODTPRRLQGHP-LGYCOIBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CC2=C(C(=O)CC12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](CC2=C(C(=O)C[C@H]12)C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

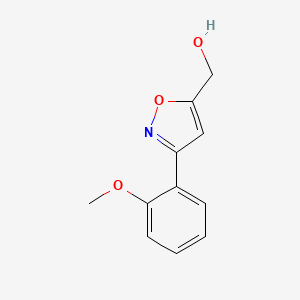

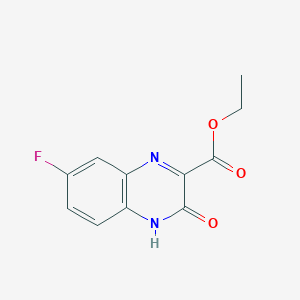

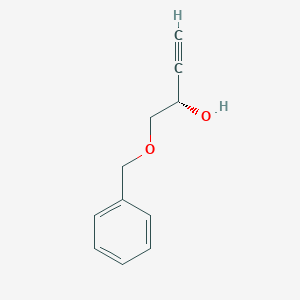

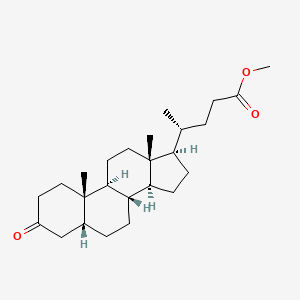

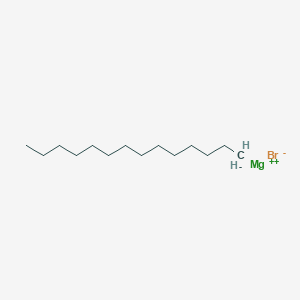

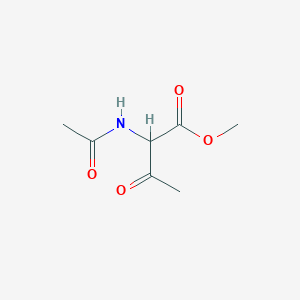

Retrosynthesis Analysis

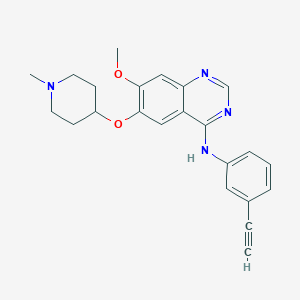

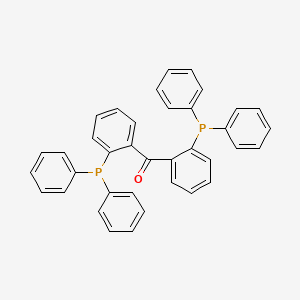

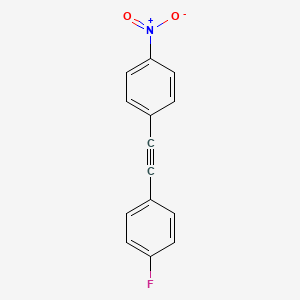

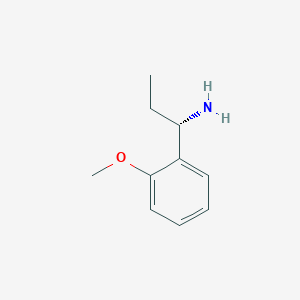

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is torilolone and where is it found?

A1: this compound is a guaiane-type sesquiterpene primarily isolated from the fruits of Daucus carota (commonly known as carrots). [, , ] It is often found alongside other related sesquiterpenes like torilin. [, ]

Q2: What is the structure of this compound and how was it elucidated?

A2: While the provided abstracts do not detail the full spectroscopic data, they confirm that the structure of this compound and its derivatives have been elucidated using a combination of techniques. These include:

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the compound's structure. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques (likely including 1H, 13C, and 2D experiments like COSY, HSQC, HMBC) were employed to determine the connectivity and spatial arrangement of atoms within the molecule. [, ]

- Chemical Degradation: This may have involved specific reactions to cleave the molecule at known positions, aiding in structural confirmation. [, ]

Q3: Have any biological activities been reported for this compound or its derivatives?

A3: Yes, research suggests potential for this compound and its derivatives in the following areas:

- Cytotoxicity: Several guaiane sesquiterpenoids, including torilin, 1β-hydroxytorilin, and 1α-hydroxytorilin (isolated alongside this compound from Torilis japonica) displayed cytotoxic activity against Lewis lung carcinoma (LLC) cells. []

- Hepatoprotective Effects: this compound itself exhibited hepatoprotective activity against tacrine-induced cytotoxicity in human liver-derived Hep G2 cells. []

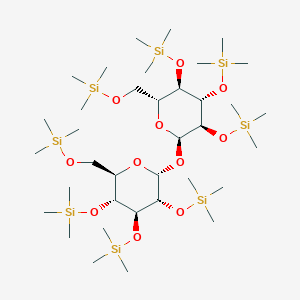

Q4: Have any glycosylated forms of this compound been discovered?

A4: Yes, several glycosides of this compound have been identified from Daucus carota fruits, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)

![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)

![(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide](/img/structure/B1640698.png)